

An In-depth Technical Guide to the Chemical and Physical Properties of Glycyclamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycyclamide

Cat. No.: B1671918

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Glycyclamide**, a first-generation sulfonylurea compound. The information is curated for professionals in research, and drug development, presenting quantitative data, experimental methodologies, and key biological pathways in a structured and accessible format.

Chemical Identity and Structure

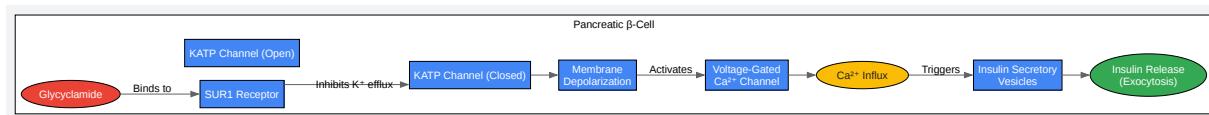
Glycyclamide, also known by synonyms such as Tolcyclamide and Cyclamide, is chemically identified as 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea. Its fundamental role is as an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.

Identifier	Value	Reference
IUPAC Name	1-cyclohexyl-3-(4-methylphenyl)sulfonylurea	[1] [2] [3]
CAS Number	664-95-9	[1] [4] [5]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₃ S	[1] [2] [5]
Canonical SMILES	CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2	[3] [6]
InChI Key	RIGBPMDIGYBTBJ-UHFFFAOYSA-N	[1] [3] [6]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like **Glycyclamide** are critical for its formulation, delivery, and pharmacokinetic profile. Key quantitative data are summarized below.

Property	Value	Unit	Reference
Molecular Weight	296.39	g/mol	[1] [2] [5]
Melting Point	174 - 176	°C	[4] [5]
Water Solubility	18.36 (at 37 °C)	mg/L	[4]
LogP (Octanol-Water Partition Coefficient)	2.9		[2] [3]
pKa	5.50 (Uncertain)		[4]
Appearance	Solid powder		[2]
Density (estimate)	1.21 - 1.26	g/cm ³	[4] [6]
Hydrogen Bond Donor Count	2		[2] [6]
Hydrogen Bond Acceptor Count	3		[2] [6]
Storage Conditions	4°C. Long term (months to years): -20°C.	Short term (days to weeks): Dry, dark, 0 -	[2] [7]

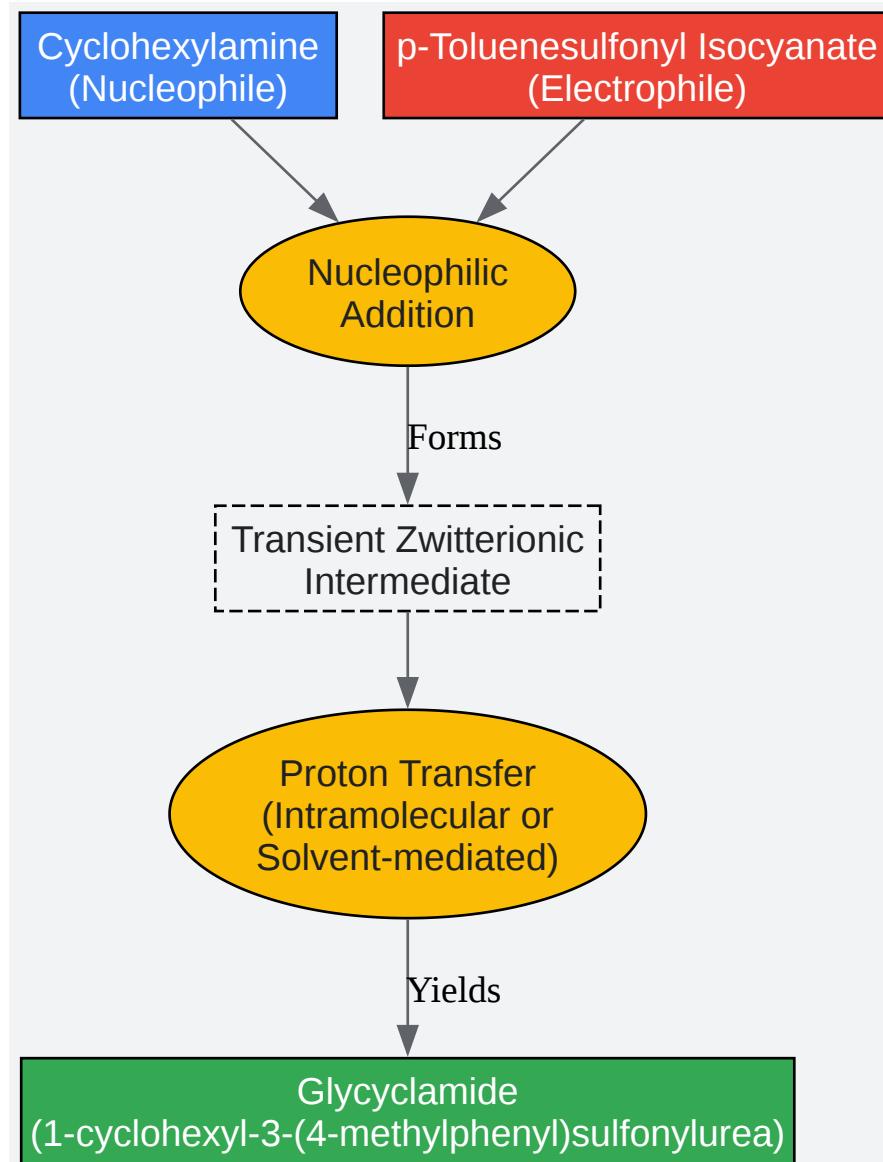

Mechanism of Action and Signaling Pathway

Glycyclamide exerts its primary therapeutic effect by stimulating insulin secretion from pancreatic β -cells. This action is mediated through its interaction with the ATP-sensitive potassium (KATP) channel on the β -cell plasma membrane.[\[2\]](#)[\[3\]](#)

The KATP channel is a complex of two proteins: the pore-forming subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1), which serves as the binding site for sulfonylurea drugs.[\[1\]](#) The binding of **Glycyclamide** to SUR1 induces closure of the KATP channel. This inhibition of potassium efflux leads to depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium

ions (Ca^{2+}). Elevated intracellular calcium triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[2][3]

While the primary mechanism is well-established, some studies suggest that sulfonylureas may also have extrapancreatic effects, such as increasing insulin receptor sensitivity, though specific research on **Glycyclamide**'s peripheral impact is limited.[2]


[Click to download full resolution via product page](#)

Mechanism of **Glycyclamide**-induced insulin secretion.

Chemical Synthesis

A common and direct laboratory method for synthesizing **Glycyclamide** and other sulfonylureas involves the reaction of an amine with a sulfonyl isocyanate. Specifically, **Glycyclamide** is formed through the nucleophilic addition of cyclohexylamine to p-toluenesulfonyl isocyanate.[1]

The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This reaction forms a stable sulfonylurea linkage, yielding the final **Glycyclamide** product.[1]

[Click to download full resolution via product page](#)

Workflow for the synthesis of **Glycyclamide**.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like **Glycyclamide**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **Glycyclamide** is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with liquid paraffin or an automated digital device).[8][9]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9]
- Reporting: The melting point is reported as the range T1-T2. A narrow range (0.5-1°C) typically indicates high purity.[8]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the maximum concentration of **Glycyclamide** that can dissolve in water at a specific temperature.

Methodology:

- System Preparation: An excess amount of solid **Glycyclamide** is added to a known volume of purified water (or a relevant buffer) in a sealed, inert container (e.g., a glass vial).
- Equilibration: The container is agitated in a constant temperature water bath (e.g., 37°C to simulate physiological conditions) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[10]
- Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then separated from the excess solid by filtration (using a filter that does not adsorb the compound) or centrifugation.[11]
- Analysis: The concentration of **Glycyclamide** in the clear, saturated filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.[10]

- Reporting: The solubility is reported in units such as mg/L or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **Glycyclamide**.

Methodology:

- Solution Preparation: A precise amount of **Glycyclamide** is dissolved in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility) to create a solution of known concentration (e.g., 1 mM).[4][12] The solution is made acidic (e.g., to pH 2) with a standard acid like HCl.[4]
- Titration: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- A standardized basic titrant (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[4][12]
- Data Analysis: The titration is continued until the pH reaches a plateau in the basic range (e.g., pH 12). A titration curve is generated by plotting pH versus the volume of titrant added.
- pKa Calculation: The pKa is determined from the inflection point of the sigmoid titration curve. This can be done by finding the pH at the half-equivalence point or by analyzing the first derivative of the curve (where the peak corresponds to the pKa).[13] The experiment is typically repeated multiple times to ensure accuracy.[4]

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

- System Preparation: A solution of **Glycyclamide** is prepared in one of the two immiscible phases (n-octanol or water/buffer). This solution is then added to a separation funnel containing the other phase. The volumes of n-octanol and the aqueous phase are precisely measured.[14]
- Equilibration: The funnel is sealed and shaken vigorously for a set period to facilitate the partitioning of the compound between the two layers. It is then left to stand undisturbed until the two phases have completely separated.[14]
- Phase Separation and Sampling: A sample is carefully withdrawn from both the n-octanol layer and the aqueous layer.
- Analysis: The concentration of **Glycyclamide** in each phase is accurately determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value: $\text{LogP} = \log_{10}([\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}})$.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacy Corner: How Do Sulfonylureas Work? – Clinical Correlations [clinicalcorrelations.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. enamine.net [enamine.net]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Glycyclamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671918#chemical-and-physical-properties-of-glycyclamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com